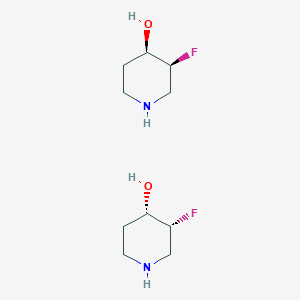

(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol

Beschreibung

(3S,4R)-3-Fluoropiperidin-4-ol und (3R,4S)-3-Fluoropiperidin-4-ol sind Stereoisomere eines fluorierten Piperidin-Derivats. Diese Verbindungen sind aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und der organischen Synthese, von Interesse. Das Vorhandensein sowohl von Fluor- als auch von Hydroxylgruppen im Piperidinring verleiht diesen Verbindungen unterschiedliche chemische und physikalische Eigenschaften.

Eigenschaften

Molekularformel |

C10H20F2N2O2 |

|---|---|

Molekulargewicht |

238.27 g/mol |

IUPAC-Name |

(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol |

InChI |

InChI=1S/2C5H10FNO/c2*6-4-3-7-2-1-5(4)8/h2*4-5,7-8H,1-3H2/t2*4-,5+/m10/s1 |

InChI-Schlüssel |

WBQBJJIAODLDSG-XNGKMHPDSA-N |

Isomerische SMILES |

C1CNC[C@@H]([C@@H]1O)F.C1CNC[C@H]([C@H]1O)F |

Kanonische SMILES |

C1CNCC(C1O)F.C1CNCC(C1O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S,4R)-3-Fluoropiperidin-4-ol und (3R,4S)-3-Fluoropiperidin-4-ol beinhaltet typischerweise die Verwendung enantioselektiver Methoden, um die korrekte Stereochemie zu gewährleisten. Ein üblicher Ansatz ist die chemoenzymatische Synthese, die Lipase-vermittelte Resolutionsverfahren verwendet. So können beispielsweise ausgehend von kommerziell erhältlichem Diallylamin eine Reihe von Reaktionen, darunter Ring-Schließungs-Metathese und SN2-Substitutionsreaktionen, verwendet werden, um die gewünschten Enantiomere zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindungen kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung immobilisierter Enzyme, wie z. B. Pseudomonas cepacia Lipase auf Kieselgur, kann die Effizienz und Ausbeute der gewünschten Enantiomere verbessern . Die Optimierung der Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittelwahl, ist für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(3S,4R)-3-Fluoropiperidin-4-ol und (3R,4S)-3-Fluoropiperidin-4-ol haben mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Diese Verbindungen werden als Bausteine bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Sie dienen als Zwischenprodukte bei der Synthese biologisch aktiver Verbindungen, einschließlich Enzyminhibitoren und Rezeptormodulatoren.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Anwendungen umfasst Studien zu ihren Wirkungen als Mittel des zentralen Nervensystems und potenziellen Behandlungen für neurologische Erkrankungen.

Wirkmechanismus

Der Wirkmechanismus von (3S,4R)-3-Fluoropiperidin-4-ol und (3R,4S)-3-Fluoropiperidin-4-ol beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom kann die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen und so möglicherweise ihre biologische Aktivität verstärken. Die Hydroxylgruppe kann an Wasserstoffbrückenbindungen beteiligt sein und so die Wechselwirkung der Verbindung mit ihrem Ziel weiter stabilisieren. Detaillierte Studien zu ihren molekularen Zielstrukturen und Signalwegen laufen, um ihre Mechanismen vollständig zu entschlüsseln.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol have several applications in scientific research:

Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: They serve as intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into their potential therapeutic applications includes studies on their effects as central nervous system agents and potential treatments for neurological disorders.

Wirkmechanismus

The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol involves their interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, potentially enhancing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. Detailed studies on their molecular targets and pathways are ongoing to fully elucidate their mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere fluorierte Piperidinderivate und hydroxylierte Piperidine, wie z. B.:

- (3R,4S)-3-Methoxy-4-methylaminopyrrolidin

- (3S,4R)-3-Methoxy-4-methylaminopyrrolidin

- 3,4-Dihydroxy-3-methyl-2-pentanon

Einzigartigkeit

Die Einzigartigkeit von (3S,4R)-3-Fluoropiperidin-4-ol und (3R,4S)-3-Fluoropiperidin-4-ol liegt in ihrer spezifischen Stereochemie und dem Vorhandensein sowohl von Fluor- als auch von Hydroxylgruppen. Diese Merkmale tragen zu ihrer unterschiedlichen chemischen Reaktivität und potenziellen biologischen Aktivität bei und machen sie in verschiedenen Forschungs- und Industrieanwendungen wertvoll.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.